

2,6-Dimethylphenol-d9: Chemical Properties, Structural Dynamics, and Analytical Applications

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Compound of Interest

Compound Name:	2,6-Dimethylphenol-d9 (Major)
CAS No.:	1021325-40-5
Cat. No.:	B587977

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As analytical chemistry and drug development demand increasingly rigorous quantification, the use of stable isotope-labeled internal standards has become non-negotiable. 2,6-Dimethylphenol-d9 (CAS: 1021325-40-5) represents a critical tool in this domain. This whitepaper provides an in-depth technical analysis of its structural properties, its role in elucidating metabolic pathways, and its deployment as a self-validating internal standard in mass spectrometry.

Structural Integrity and Isotopic Properties

2,6-Dimethylphenol-d9 is the deuterated analog of 2,6-dimethylphenol (also known as 2,6-xylenol), a major industrial chemical intermediate used in the synthesis of high-performance polymers like poly(phenylene oxide) and pharmaceuticals such as mexiletine. In the -d9 variant, all nine carbon-bound protons (six on the two methyl groups and three on the aromatic ring) are replaced by deuterium atoms, yielding the molecular formula C_8HD_9O .

The substitution of hydrogen with the heavier deuterium isotope induces a predictable kinetic isotope effect and alters the molecule's vibrational frequencies. Because the C-D bond is stronger and heavier than the C-H bond, the stretching vibrations shift significantly. In 2,6-

dimethylphenol-d9, C-D stretching vibrations appear at lower frequencies (2100–2300 cm^{-1}) compared to the C-H stretches (2800–3000 cm^{-1}) of the non-deuterated compound (1)[1].

Furthermore, high-resolution mass spectrometry (HRMS) easily differentiates the deuterated species due to a mass shift of approximately 9 Da, completely eliminating isotopic overlap with the natural M+1/M+2 isotopes of the native analyte (2)[2].

Table 1: Quantitative Comparison of 2,6-Dimethylphenol and its -d9 Isotope

Physicochemical Property	2,6-Dimethylphenol (Unlabeled)	2,6-Dimethylphenol-d9
CAS Number	576-26-1	1021325-40-5
Molecular Formula	$\text{C}_8\text{H}_{10}\text{O}$	$\text{C}_8\text{HD}_9\text{O}$
Molecular Weight	122.16 g/mol	131.22 g/mol
Exact Mass	122.1644 Da	131.1297 Da
Primary IR Stretch	2800–3000 cm^{-1} (C-H)	2100–2300 cm^{-1} (C-D)

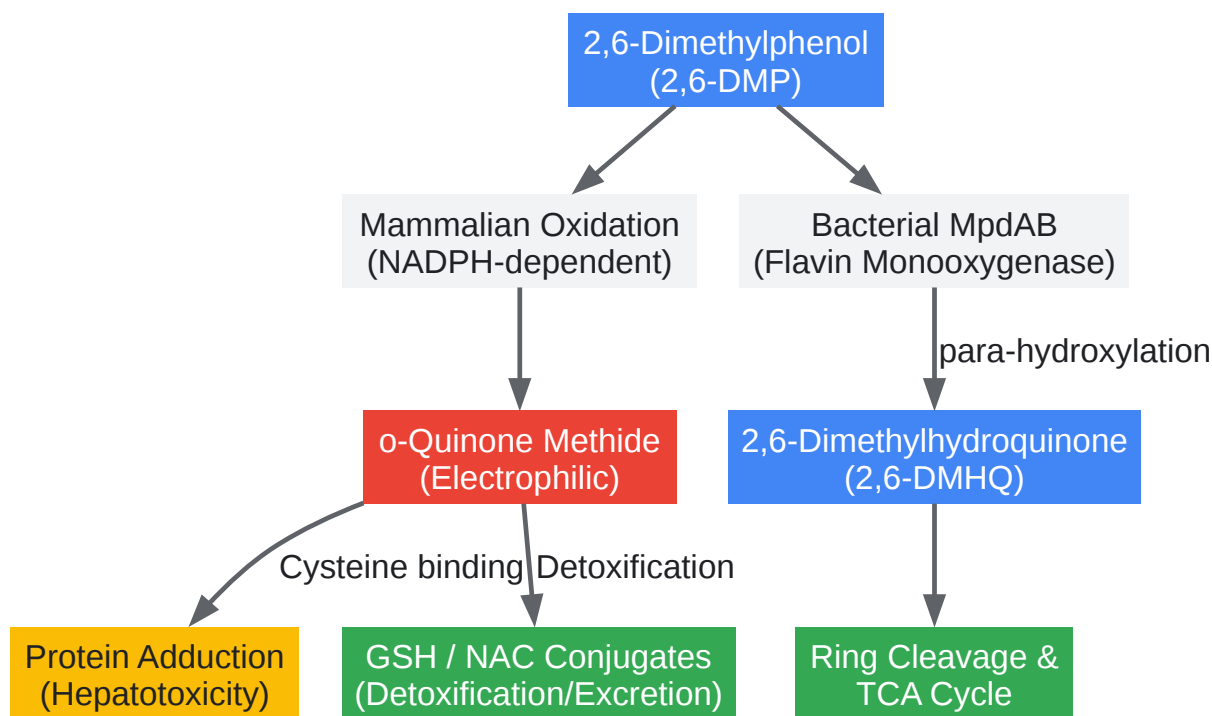
Metabolic Pathways and Toxicology

Understanding the degradation and toxicity of 2,6-dimethylphenol is vital for environmental monitoring and drug safety. 2,6-DMP undergoes distinct metabolic activation pathways depending on the biological system.

Mammalian Hepatotoxicity: In mammalian models, 2,6-DMP acts as an environmental toxicant. It undergoes NADPH-dependent metabolic activation to form an electrophilic o-quinone methide intermediate. This highly reactive species binds to sulfhydryl groups, depleting cellular glutathione (GSH) and forming cysteine adducts on hepatic proteins, which directly correlates with dose-dependent hepatotoxicity and elevated serum ALT/AST levels (3)[3].

Bacterial Bioremediation: Conversely, specific environmental bacteria such as *Mycobacterium neoaurum* B5-4 possess enzymatic machinery to degrade 2,6-DMP. The initial step is catalyzed by MpdAB, a two-component flavin-dependent monooxygenase system. MpdAB utilizes NADH

and FAD to hydroxylate 2,6-DMP at the para-position, forming 2,6-dimethylhydroquinone (2,6-DMHQ), which subsequently undergoes aromatic ring cleavage to enter the TCA cycle (4)[4].



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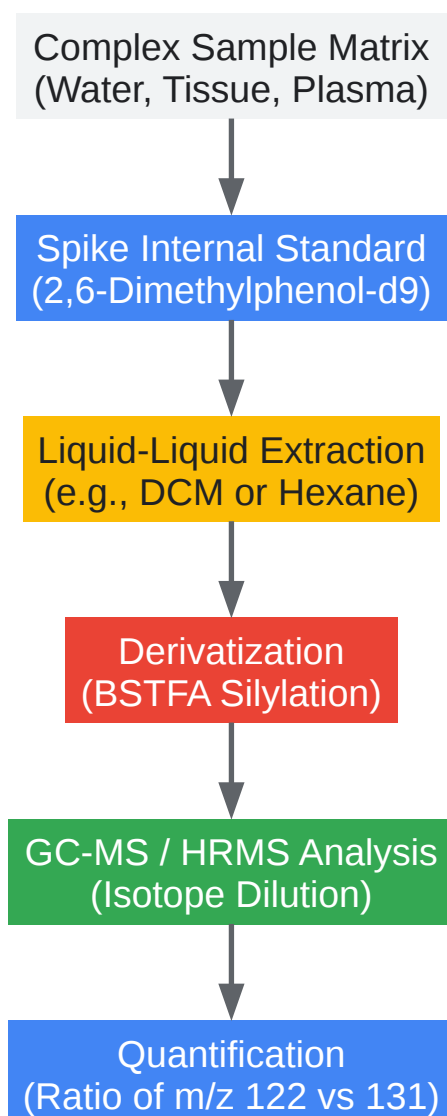
Metabolic activation and degradation pathways of 2,6-Dimethylphenol in mammalian and bacterial systems.

Analytical Applications: The Self-Validating Internal Standard

In quantitative GC-MS and LC-MS, raw signal intensity is highly susceptible to matrix effects, ion suppression, and variable extraction efficiencies. 2,6-Dimethylphenol-d₉ acts as an ideal internal standard (IS) because its physical and chemical properties are nearly identical to the native analyte.

When spiked into a sample prior to processing, the -d₉ standard establishes a self-validating system. Any loss of the target analyte during liquid-liquid extraction (LLE) or incomplete derivatization is perfectly mirrored by the internal standard. Consequently, the ratio of the

analyte signal to the IS signal remains constant, ensuring absolute quantitative accuracy regardless of overall recovery rates.



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GC-MS analytical workflow utilizing 2,6-Dimethylphenol-d9 as an internal standard for quantification.

Experimental Methodology: GC-MS Quantification Protocol

To accurately quantify 2,6-dimethylphenol in complex matrices, derivatization is often required. Phenols possess active hydroxyl (-OH) hydrogens that interact with the stationary phase of GC

columns, causing peak tailing and signal loss. Silylation converts the -OH to a -O-TMS ether, dramatically increasing volatility, thermal stability, and peak sharpness (5)[5].

Step-by-Step Protocol:

- Internal Standard Spiking:
 - Action: Aliquot 1.0 mL of the biological or environmental sample into a glass centrifuge tube. Spike with 50 μ L of a 10 μ g/mL 2,6-Dimethylphenol-d9 working solution.
 - Causality: Spiking at the very beginning ensures the IS undergoes the exact same matrix binding and extraction kinetics as the endogenous analyte.
- Liquid-Liquid Extraction (LLE):
 - Action: Add 2.0 mL of dichloromethane (DCM). Vortex vigorously for 2 minutes, then centrifuge at 3000 x g for 5 minutes to separate the phases.
 - Causality: The non-polar organic solvent partitions the phenolic compounds away from the polar aqueous matrix, isolating the analytes of interest.
- Solvent Evaporation:
 - Action: Transfer the lower organic layer to a clean autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-high-purity nitrogen at room temperature.
 - Causality: Removing the extraction solvent is necessary to prevent interference with the moisture-sensitive derivatization reagents.
- Derivatization (Silylation):
 - Action: Add 50 μ L of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS, followed by 50 μ L of anhydrous pyridine. Cap tightly and incubate at 60°C for 30 minutes.
 - Causality: BSTFA rapidly replaces the active phenolic proton with a trimethylsilyl (TMS) group. Pyridine acts as an acid scavenger and catalyst, driving the reaction to completion.

- GC-MS Analysis:
 - Action: Inject 1 μ L of the derivatized mixture into the GC-MS operating in Selected Ion Monitoring (SIM) mode. Monitor the specific molecular ions for the TMS-derivatized native 2,6-DMP and the TMS-derivatized 2,6-DMP-d9.
 - Causality: SIM mode maximizes detector dwell time on the specific masses of interest, vastly improving the signal-to-noise ratio and lowering the limit of detection (LOD).

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